Pamapimod

Catalog No.
S548783
CAS No.
449811-01-2
M.F
C19H20F2N4O4
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamapimod

CAS Number

449811-01-2

Product Name

Pamapimod

IUPAC Name

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C19H20F2N4O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)

InChI Key

JYYLVUFNAHSSFE-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

Pamapimod; R 1503; R1503; R-1503; Ro 4402257; Ro4402257; Ro-4402257.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO

Description

The exact mass of the compound Pamapimod is 406.14526 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity Against SARS-CoV-2

Scientific Field: Virology

Summary of Application: Pamapimod has been found to have synergistic antiviral activity against SARS-CoV-2 and its variants of concern when combined with Pioglitazone . This combination is being considered as a potential therapy to reduce the duration and severity of disease in COVID-19 patients .

Methods of Application: The study revealed that the combination of Pamapimod with Pioglitazone inhibits SARS-CoV-2 replication in vitro . Both drugs showed similar antiviral potency across several cultured cell types and similar antiviral activity against SARS-CoV-2 Wuhan type, and the variants of concern Alpha, Beta, Gamma, Delta, and Omicron .

Results or Outcomes: The combination of Pamapimod and Pioglitazone showed potent and synergistic activity to inhibit SARS-CoV-2 replication in vitro . This assumption is currently being evaluated in an ongoing phase II clinical study .

Treatment of COVID-19 in Non-Critically Ill Patients

Scientific Field: Clinical Medicine

Summary of Application: Pamapimod, in combination with Pioglitazone (KIN001), has been tested in a randomized, placebo-controlled, double-blind, phase 2, multicenter trial for the treatment of non-critically ill hospitalized patients with confirmed COVID-19 .

Methods of Application: In the trial, 128 non-critically ill hospitalized patients with confirmed COVID-19 were treated with KIN001 or a placebo for 28 days .

Results or Outcomes: The trial found that KIN001 was safe and well-tolerated but had no significant effect on clinical outcome . The trial was stopped for futility, mainly due to a lower-than-expected incidence of the primary endpoint .

Treatment of Osteoclast-Associated Osteoporosis

Scientific Field: Rheumatology

Summary of Application: Pamapimod, a novel selective p38 mitogen‐activated protein (MAP) kinase inhibitor, has been proven to be effective in rheumatoid arthritis in a phase 2 clinical trial . Its effect on osteoclast‐associated osteoporosis and the underlying mechanisms remain unclear .

Pamapimod is a small molecule compound primarily recognized as an inhibitor of p38 mitogen-activated protein kinase. It has been investigated for its potential therapeutic applications in inflammatory diseases and conditions associated with excessive cytokine production. The compound's chemical structure is characterized by its ability to selectively inhibit the p38α and p38β isoforms, which play crucial roles in cellular responses to stress, inflammation, and differentiation. Pamapimod is also known by its developmental code names, including Ro 4402257 and R 1503, and has a CAS number of 449811-01-2 .

Pamapimod acts as a selective inhibitor of p38 MAPK, particularly the p38α and p38β isoforms [, ]. It achieves this by competitively binding to the ATP binding pocket of the enzyme, thereby preventing ATP binding and subsequent phosphorylation events in the p38 MAPK signaling pathway [, ]. This inhibition disrupts the inflammatory response and reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta, which are key contributors to tissue damage in autoimmune diseases [].

Studies investigating pamapimod's safety profile suggest it is generally well-tolerated []. However, adverse effects like infections, skin disorders, and dizziness have been reported in clinical trials, particularly at higher doses []. More research is needed to fully understand its long-term safety profile and potential drug interactions.

Pamapimod functions through competitive inhibition of the p38 mitogen-activated protein kinase pathway. This pathway is integral to various cellular processes, including the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The compound has demonstrated the ability to block lipopolysaccharide-induced TNF-α production in monocytes and inhibit spontaneous TNF-α release from synovial explants .

The specific

Pamapimod exhibits significant biological activity as a p38 mitogen-activated protein kinase inhibitor. It has shown efficacy in reducing inflammation by inhibiting the activation of various pro-inflammatory cytokines. In clinical studies, pamapimod has been evaluated for its safety and tolerability, with findings indicating that it can effectively reduce markers of inflammation in conditions such as rheumatoid arthritis and other autoimmune diseases . The compound's mechanism involves modulation of pathways that lead to decreased expression of inflammatory mediators.

The synthesis of pamapimod involves several steps typically found in organic chemistry, including the formation of key intermediates that undergo cyclization and functionalization to yield the final product. While specific synthetic pathways are proprietary or not widely published, general methods for synthesizing similar compounds often include:

  • Formation of the Core Structure: Utilizing starting materials that can undergo nucleophilic substitution or condensation reactions.
  • Functional Group Modifications: Introducing various functional groups through electrophilic addition or substitution reactions.
  • Purification: Employing techniques such as chromatography to isolate and purify pamapimod from reaction mixtures.

Specific details about the synthetic route for pamapimod may be available in patent literature or specialized chemical synthesis publications .

Pamapimod is primarily explored for its applications in treating inflammatory diseases, particularly those characterized by excessive cytokine production. Some notable applications include:

  • Rheumatoid Arthritis: Clinical trials have assessed pamapimod's efficacy in reducing disease activity scores.
  • Chronic Obstructive Pulmonary Disease: Research indicates potential benefits in managing exacerbations related to inflammation.
  • Psoriasis: Investigations into pamapimod's role in skin inflammation highlight its therapeutic promise.

Due to its mechanism of action, pamapimod is also being studied for potential use in other inflammatory conditions where p38 signaling plays a pivotal role .

Pamapimod has been evaluated for drug-drug interactions, particularly concerning its pharmacokinetic profile when co-administered with other medications like methotrexate. Studies have shown that while pamapimod is generally well tolerated, certain combinations may require careful monitoring due to altered pharmacokinetics or increased toxicity at higher doses . Understanding these interactions is crucial for optimizing treatment regimens involving pamapimod.

Several compounds share structural similarities or mechanisms of action with pamapimod, particularly those targeting the p38 mitogen-activated protein kinase pathway. A comparison highlights the uniqueness of pamapimod:

Compound NameMechanismUnique Features
SB 203580p38 Mitogen-Activated Protein Kinase InhibitorEarlier developed; more focus on research than clinical use
BIRB 796Selective p38 Mitogen-Activated Protein Kinase InhibitorExhibits anti-inflammatory properties; used in preclinical studies
VX-745p38 Mitogen-Activated Protein Kinase InhibitorInvestigated for rheumatoid arthritis; different selectivity profile

Pamapimod distinguishes itself through its selective inhibition profile and clinical development status, making it a noteworthy candidate among p38 inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

406.14526146 g/mol

Monoisotopic Mass

406.14526146 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8S2C9V11K4

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Wikipedia

Pamapimod

Dates

Modify: 2023-08-15
1: Zhang X, Fettner S, Winter E, Masjedizadeh M, Hisoire G. Metabolism and excretion of a novel p38 MAP kinase inhibitor pamapimod in healthy male subjects. Int J Clin Pharmacol Ther. 2011 Jun;49(6):345-52. PubMed PMID: 21612741.
2: Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, Chen J, Bingenheimer W, Dalrymple SA, Dunn J, Farrell R, Frauchiger S, La Fargue J, Ghate M, Graves B, Hill RJ, Li F, Litman R, Loe B, McIntosh J, McWeeney D, Papp E, Park J, Reese HF, Roberts RT, Rotstein D, San Pablo B, Sarma K, Stahl M, Sung ML, Suttman RT, Sjogren EB, Tan Y, Trejo A, Welch M, Weller P, Wong BR, Zecic H. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-p yrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]py rimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. J Med Chem. 2011 Apr 14;54(7):2255-65. doi: 10.1021/jm101423y. Epub 2011 Mar 4. PubMed PMID: 21375264.
3: Doggrell SA, Christensen AM. Does the p38 MAP kinase inhibitor pamapimod have potential for the treatment of rheumatoid arthritis? Expert Opin Pharmacother. 2010 Oct;11(14):2437-42. doi: 10.1517/14656566.2010.507631. PubMed PMID: 20666701.
4: Zhang X, Huang Y, Navarro MT, Hisoire G, Caulfield JP. A proof-of-concept and drug-drug interaction study of pamapimod, a novel p38 MAP kinase inhibitor, with methotrexate in patients with rheumatoid arthritis. J Clin Pharmacol. 2010 Sep;50(9):1031-8. doi: 10.1177/0091270009357433. Epub 2010 Jan 25. PubMed PMID: 20100913.
5: Alten RE, Zerbini C, Jeka S, Irazoque F, Khatib F, Emery P, Bertasso A, Rabbia M, Caulfield JP. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy. Ann Rheum Dis. 2010 Feb;69(2):364-7. doi: 10.1136/ard.2008.104802. Epub 2009 Apr 8. Erratum in: Ann Rheum Dis. 2011 Aug;70(8):1519. PubMed PMID: 19357113.
6: Cohen SB, Cheng TT, Chindalore V, Damjanov N, Burgos-Vargas R, Delora P, Zimany K, Travers H, Caulfield JP. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis. Arthritis Rheum. 2009 Feb;60(2):335-44. doi: 10.1002/art.24266. PubMed PMID: 19180516.
7: Hill RJ, Dabbagh K, Phippard D, Li C, Suttmann RT, Welch M, Papp E, Song KW, Chang KC, Leaffer D, Kim YN, Roberts RT, Zabka TS, Aud D, Dal Porto J, Manning AM, Peng SL, Goldstein DM, Wong BR. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity. J Pharmacol Exp Ther. 2008 Dec;327(3):610-9. doi: 10.1124/jpet.108.139006. Epub 2008 Sep 5. PubMed PMID: 18776065.

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